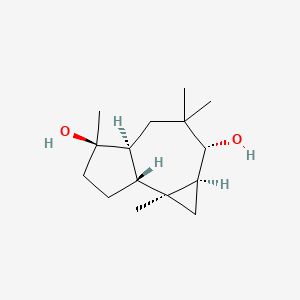
Omphadiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Omphadiol, also known as this compound, is a useful research compound. Its molecular formula is C15H26O2 and its molecular weight is 238.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis
The total synthesis of Omphadiol has been achieved through several innovative methodologies. Notably, Romo et al. reported a ten-step synthesis starting from (R)-carvone, which is notable for its efficiency and relatively high yield of 18% despite the complexity of the molecule . The synthesis involves key steps such as:
- Hydration of enone : Utilizing manganese(III) catalysis for regioselective hydration.
- Aldol lactonization : This step forms a bicyclic β-lactone critical for the overall structure.
- Intramolecular alkylation : A strategic transformation to introduce necessary stereocenters.
This synthetic route not only highlights the feasibility of producing this compound in the lab but also opens avenues for creating derivatives that may exhibit enhanced bioactivity.
Bioactivity and Therapeutic Potential
This compound's biological activities are primarily linked to its structure, which allows it to interact with various biological targets. Research indicates that compounds related to this compound show significant cytotoxicity against cancer cell lines, including colon cancer (HCT116) and melanoma . The following table summarizes key findings regarding its bioactivity:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | HCT116 | 0.39 | High selectivity |
| Bipinnatin I | Melanoma | <1 | Strong cytotoxicity |
| Lophotoxin | Nicotinic receptor | - | Potent neurotoxin |
Cytotoxicity Studies
A study by Liu et al. demonstrated that synthetic derivatives of this compound exhibited selective cytotoxicity towards specific cancer cell lines. The epoxy α-bromo enone intermediate showed sub-micromolar activity against HCT116 cells, indicating its potential as a lead compound in cancer therapy .
Pharmacological Insights
Research has also explored the pharmacological mechanisms of this compound-related compounds. For instance, bipinnatin D was found to be active against P-388 murine leukemia in vitro, suggesting that modifications of the this compound structure can lead to compounds with diverse therapeutic effects .
特性
分子式 |
C15H26O2 |
|---|---|
分子量 |
238.37 g/mol |
IUPAC名 |
(1aS,2R,4aS,5R,7aR,7bS)-3,3,5,7b-tetramethyl-1,1a,2,4,4a,6,7,7a-octahydrocyclopropa[e]azulene-2,5-diol |
InChI |
InChI=1S/C15H26O2/c1-13(2)7-10-9(5-6-15(10,4)17)14(3)8-11(14)12(13)16/h9-12,16-17H,5-8H2,1-4H3/t9-,10+,11-,12-,14+,15-/m1/s1 |
InChIキー |
BFAVGMXYYRUDRR-CLMGUBIUSA-N |
異性体SMILES |
C[C@]1(CC[C@@H]2[C@@H]1CC([C@@H]([C@@H]3[C@]2(C3)C)O)(C)C)O |
正規SMILES |
CC1(CC2C(CCC2(C)O)C3(CC3C1O)C)C |
同義語 |
omphadiol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















